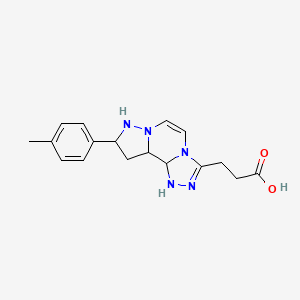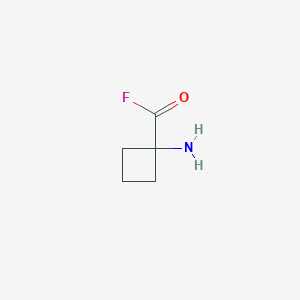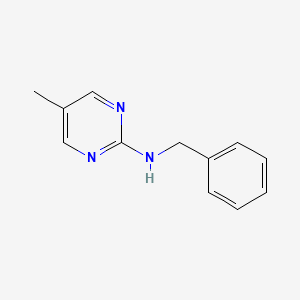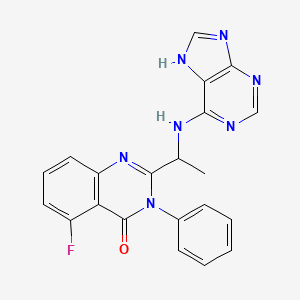![molecular formula C13H14BrNO3S3 B12272537 5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B12272537.png)
5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un átomo de bromo, un anillo de tiofeno y un grupo sulfonamida, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-bromo-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la bromación de un derivado de tiofeno seguido de la formación de sulfonamida. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía, garantiza la calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
5-bromo-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o reducir los dobles enlaces.
Sustitución: El átomo de bromo en el compuesto puede sustituirse por otros átomos o grupos a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan con frecuencia agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que aumenta la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
5-bromo-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su posible actividad biológica, incluida la inhibición enzimática y la unión al receptor.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-bromo-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura única del compuesto le permite unirse a estas dianas, modulando su actividad y desencadenando efectos aguas abajo. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- 5-bromo-N-[(4-hidroxifenil)metil]tiofeno-2-sulfonamida
- 5-bromo-N-[(4-metoxifenil)metil]tiofeno-2-sulfonamida
- 5-cloro-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida
Singularidad
En comparación con compuestos similares, 5-bromo-N-[(4-hidroxi-4,5,6,7-tetrahidro-1-benzotiofen-4-il)metil]tiofeno-2-sulfonamida destaca por su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica únicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C13H14BrNO3S3 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
5-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H14BrNO3S3/c14-11-3-4-12(20-11)21(17,18)15-8-13(16)6-1-2-10-9(13)5-7-19-10/h3-5,7,15-16H,1-2,6,8H2 |
Clave InChI |
PDOLMCJVGGAWRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=C(S3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12272455.png)

![3-methoxy-2-methyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2H-indazole](/img/structure/B12272471.png)
![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane](/img/structure/B12272486.png)
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(1R)-N-[(1R)-1-(4-methoxyphenyl)ethyl]-8-azaspiro[4.5]decan-1-amine](/img/structure/B12272502.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12272505.png)

![4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12272521.png)



